Icariside I

描述

structure in first source

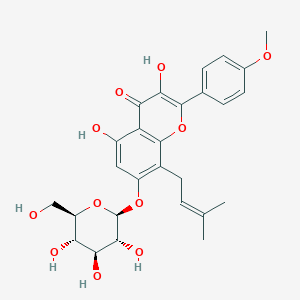

Structure

3D Structure

属性

IUPAC Name |

3,5-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O11/c1-12(2)4-9-15-17(36-27-24(34)22(32)20(30)18(11-28)37-27)10-16(29)19-21(31)23(33)25(38-26(15)19)13-5-7-14(35-3)8-6-13/h4-8,10,18,20,22,24,27-30,32-34H,9,11H2,1-3H3/t18-,20-,22+,24-,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCPMVXIUPYNHI-WPKKLUCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)OC)O)OC4C(C(C(C(O4)CO)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)OC)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205283 |

Source

|

| Record name | Baohuoside-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56725-99-6 |

Source

|

| Record name | Icariside I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56725-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Baohuoside-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056725996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Baohuoside-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Icariside I: A Multifaceted Approach to Cancer Therapy

An In-depth Technical Guide on the Core Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icariside I, a flavonoid glycoside derived from plants of the Epimedium genus, has emerged as a promising natural compound in oncology research. Its multifaceted mechanisms of action, targeting key signaling pathways involved in tumor growth, survival, metastasis, and immune evasion, position it as a compelling candidate for further investigation and development as a potential anti-cancer therapeutic. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in cancer, with a focus on its impact on critical signaling pathways, supported by available quantitative data and experimental methodologies.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through the modulation of at least three distinct and significant signaling pathways: the IL-6/STAT3 pathway, the Kynurenine-AhR pathway, and the cGAS-STING-IFN-I pathway. These pathways are central to cancer cell proliferation, survival, metastasis, and interaction with the immune system.

Inhibition of the IL-6/STAT3 Signaling Pathway in Breast Cancer

One of the primary mechanisms by which this compound combats cancer is through the inhibition of the Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-6/STAT3) signaling pathway, a critical driver of breast cancer progression.[1][2][3]

Mechanism of Action:

This compound has been shown to significantly reduce the phosphorylation of STAT3, a key step in the activation of this pathway.[1][2] By inhibiting STAT3 activation, this compound effectively downregulates the expression of a suite of downstream target genes that are crucial for cancer cell proliferation, survival, and metastasis.[1][2]

Cellular Consequences:

-

Induction of Apoptosis: this compound promotes programmed cell death in breast cancer cells by modulating the expression of Bcl-2 family proteins. It downregulates the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax and increasing the levels of cleaved caspase 3.[1][2]

-

Cell Cycle Arrest: The compound induces a G1 phase arrest in the cell cycle of breast cancer cells.[1][2] This is achieved by reducing the expression of key cell cycle regulators, Cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4).[1][2]

-

Inhibition of Proliferation, Invasion, and Metastasis: this compound curtails the proliferative capacity of breast cancer cells and hampers their ability to invade surrounding tissues and metastasize to distant organs, such as the lungs.[1][2] This is associated with the downregulation of metastasis-related proteins, including Matrix Metallopeptidase 9 (MMP9) and vimentin.[1][2] Furthermore, this compound has demonstrated the ability to increase the cytotoxicity of conventional chemotherapeutic agents like adriamycin in multidrug-resistant breast cancer cells.[4]

Signaling Pathway Diagram:

Caption: this compound inhibits the IL-6/STAT3 signaling pathway.

Overcoming Tumor Immune Escape via the Kynurenine-AhR Pathway

This compound also demonstrates immunomodulatory properties by inhibiting the kynurenine-aryl hydrocarbon receptor (AhR) pathway, a mechanism that tumors exploit to create an immunosuppressive microenvironment.[5]

Mechanism of Action:

This compound acts as a novel inhibitor of this pathway, leading to a significant downregulation of key metabolites, including kynurenine, kynurenic acid, and xanthurenic acid, as well as the enzymes involved in their production.[5] This inhibition prevents the activation of the AhR, which in turn blocks the nuclear expression of Programmed Death-1 (PD-1) in cytotoxic T lymphocytes (CTLs).[5]

Cellular and Systemic Consequences:

-

Enhanced Anti-Tumor Immunity: By blocking the Kyn-AhR pathway, this compound promotes an anti-tumor immune response. This is characterized by a significant upregulation of CD8+ T cells in both the peripheral blood and within the tumor tissue of tumor-bearing mice.[5]

-

IFN-γ Mediated Apoptosis: The increased population of activated CD8+ T cells secretes Interferon-gamma (IFN-γ).[5] IFN-γ then suppresses tumor growth by activating the JAK1-STAT1 signaling pathway in cancer cells, ultimately leading to their apoptosis.[5]

Signaling Pathway Diagram:

Caption: this compound blocks tumor immune escape via the Kyn-AhR pathway.

Enhancing Immunotherapy in Gastrointestinal Cancer via the cGAS-STING-IFN-I Pathway

In the context of gastrointestinal cancer, this compound has been found to enhance the efficacy of immunotherapy by targeting the transient receptor potential vanilloid 4 (TRPV4) channel and subsequently upregulating the cGAS-STING-Type I Interferon (IFN-I) pathway.[6]

Mechanism of Action:

This compound directly binds to and targets the TRPV4 channel.[6] This interaction leads to an increase in intracellular calcium (Ca2+) levels and induces the release of mitochondrial DNA (mtDNA) into the cytoplasm.[6] The presence of this cytosolic oxidized mtDNA (ox-mitoDNA) is detected by the enzyme cyclic GMP-AMP synthase (cGAS), which then activates the stimulator of interferon genes (STING).[6]

Cellular and Immunological Consequences:

-

Amplified Immune Response: The activation of the cGAS-STING pathway triggers the production and release of Type I Interferons.[6] These interferons play a crucial role in orchestrating an anti-tumor immune response.

-

Sensitization to Immunotherapy: The released ox-mitoDNA fragments can be taken up by immune cells within the tumor microenvironment, further amplifying the immune response and enhancing the effectiveness of immune checkpoint inhibitors.[6]

Signaling Pathway Diagram:

Caption: this compound enhances immunotherapy via the cGAS-STING pathway.

Quantitative Data Summary

The following table summarizes the available quantitative data regarding the effects of this compound on cancer cells. It is important to note that for more comprehensive data, including a wider range of IC50 values across various cell lines, a thorough review of full-text articles is recommended.

| Cancer Type | Cell Line | Assay | Parameter | Result | Reference |

| Breast Cancer | MCF-7/adr | Cytotoxicity | IC50 of Adriamycin | Increased by this compound (60.78 µM) | [4] |

| Breast Cancer | 4T1 | In vivo | Tumor Development | Significantly Suppressed | [1][2] |

| Breast Cancer | 4T1 | In vivo | Lung Metastasis | Significantly Suppressed | [1][2] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The studies on this compound have employed a range of standard molecular and cellular biology techniques. Below is a summary of the methodologies mentioned in the cited literature. For detailed, step-by-step protocols, consultation of the full-text articles is necessary.

| Experimental Technique | Purpose | Reference |

| Western Blot | To determine the expression levels of proteins such as STAT3, p-STAT3, Cyclin D1, CDK4, Bcl-2, Bax, cleaved caspase 3, MMP9, and vimentin. | [1][2] |

| RT-qPCR | To measure the mRNA expression levels of target genes. | [1][2] |

| Wound Healing Assay | To assess the migratory capacity of cancer cells in vitro. | [1][2] |

| Colony Formation Assay | To evaluate the long-term proliferative potential of cancer cells. | [1][2] |

| Flow Cytometry | To analyze the cell cycle distribution and quantify the percentage of apoptotic cells. Also used for analyzing immune cell populations (e.g., CD8+ T cells). | [1][2][5] |

| Hematoxylin and Eosin (H&E) Staining | To visualize the morphology of tumor tissues and identify areas of necrosis. | [1][2] |

| Immunohistochemistry (IHC) | To detect the expression and localization of specific proteins within tissue samples. | [1][2] |

| Targeted MS-based Metabolomics | To identify and quantify intermediate metabolites in the kynurenine-AhR pathway. | [5] |

| Molecular Docking and SPR Assay | To confirm the binding of this compound to its molecular target (TRPV4). | [6] |

| In vivo Mouse Models | To evaluate the anti-tumor and anti-metastatic effects of this compound in a living organism (e.g., 4T1 breast cancer model). | [1][2] |

Experimental Workflow Example:

Caption: A generalized experimental workflow for studying this compound.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent due to its ability to modulate multiple, key oncogenic and immunomodulatory pathways. Its inhibitory effects on the IL-6/STAT3 pathway in breast cancer, its capacity to overcome tumor immune escape by targeting the Kynurenine-AhR pathway, and its role in enhancing immunotherapy via the cGAS-STING-IFN-I pathway in gastrointestinal cancer highlight its pleiotropic anti-tumor activities. The available data warrant further preclinical and clinical investigation to fully elucidate the therapeutic potential of this compound in a broader range of malignancies and to establish its safety and efficacy profile for potential use in cancer treatment. The development of this natural compound could offer a novel and multifaceted approach to cancer therapy.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound reduces breast cancer proliferation, apoptosis, invasion, and metastasis probably through inhibiting IL-6/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound - A novel inhibitor of the kynurenine-AhR pathway with potential for cancer therapy by blocking tumor immune escape - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound enhances the effects of immunotherapy in gastrointestinal cancer via targeting TRPV4 and upregulating the cGAS-STING-IFN-I pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Icariside I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icariside I, a flavonoid glycoside and a primary active metabolite of icariin found in plants of the Epimedium genus, has emerged as a compound of significant interest in biomedical research.[1] Possessing a diverse pharmacological profile, this compound has demonstrated promising therapeutic potential in oncology, bone regeneration, and neuroprotection. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its molecular mechanisms of action. Detailed experimental protocols, quantitative data from key studies, and visual representations of the signaling pathways it modulates are presented to facilitate further research and drug development efforts.

Anti-Cancer Activity

This compound exhibits notable anti-cancer properties, particularly in breast cancer, by modulating key signaling pathways involved in cell proliferation, apoptosis, and metastasis.[2][3] It has also been shown to play a role in overcoming multidrug resistance in cancer cells.[1]

Inhibition of the IL-6/STAT3 Signaling Pathway

A primary mechanism underlying the anti-breast cancer activity of this compound is its ability to inhibit the Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-6/STAT3) pathway.[2][3] By downregulating the phosphorylation of STAT3, this compound impedes the transcription of downstream target genes crucial for tumor progression.[2][4]

This inhibition leads to several downstream effects:

-

Reduced Cell Proliferation: this compound induces G1 phase cell cycle arrest by downregulating the expression of Cyclin D1 and CDK4.[2][3]

-

Induction of Apoptosis: It promotes programmed cell death by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2, leading to increased levels of cleaved caspase 3.[2][3]

-

Suppression of Invasion and Metastasis: this compound decreases the expression of metastasis-related genes such as MMP9 and vimentin.[2][3]

Modulation of the Kynurenine-AhR Pathway and Immune Escape

In the context of tumor immunotherapy, this compound has been identified as a novel inhibitor of the kynurenine-Aryl hydrocarbon Receptor (AhR) pathway, a critical mechanism of tumor immune escape.[5] this compound downregulates key enzymes and intermediate metabolites in the kynurenine pathway, such as kynurenine, kynurenic acid, and xanthurenic acid.[5] This leads to the downregulation of SLC7A8 and PAT4 transporters and AhR, ultimately inhibiting nuclear PD-1 in cytotoxic T lymphocytes (CTLs).[5] Consequently, this compound treatment upregulates CD8+ T cells in both peripheral blood and tumor tissues. The increased secretion of interferon-γ (IFN-γ) by these activated CD8+ T cells suppresses tumor growth by activating JAK1-STAT1 signaling and inducing tumor cell apoptosis.[5]

Quantitative Data: Anti-Cancer Activity of this compound

| Cell Line | Assay | Parameter | Value | Reference |

| MCF-7/adr (multidrug-resistant breast cancer) | Cytotoxicity Assay | IC50 | 60.78 µM | [1] |

| 4T1 (murine breast cancer) | Colony Formation Assay | Inhibition | Concentration-dependent | [2][3] |

| 4T1 (in vivo mouse model) | Tumor Growth Inhibition | Significant suppression | 25 mg/kg and 50 mg/kg | [2] |

Signaling Pathway Diagram: IL-6/STAT3 Inhibition

Osteogenic Activity

This compound has demonstrated significant potential in promoting bone formation and regeneration, making it a promising candidate for the treatment of osteoporosis.[1][6]

Stimulation of Osteoblast Proliferation and Differentiation

This compound directly stimulates the proliferation and differentiation of osteoblasts in a concentration-dependent manner.[1] It enhances the activity of alkaline phosphatase (ALP), an early marker of osteogenic differentiation, and promotes the formation of mineralized nodules.[7] This process is associated with the upregulation of key osteogenic transcription factors such as RUNX2, and osteogenic markers like osteocalcin (OCN) and osteopontin (OPN).[7]

Inhibition of Osteoclast Differentiation

In addition to promoting osteoblast activity, this compound also inhibits the differentiation of osteoclasts, the cells responsible for bone resorption.[7] This dual action on both bone-forming and bone-resorbing cells contributes to its overall bone-protective effects. The inhibition of osteoclastogenesis is mediated, at least in part, through the suppression of the MAPK-p38 pathway and the subsequent downregulation of the master transcription factor for osteoclast differentiation, NFATc1.[7] This leads to a decrease in the expression of osteoclastogenic genes such as cathepsin K (Ctsk) and matrix metalloproteinase 9 (Mmp9).[7]

Quantitative Data: Osteogenic Activity of this compound

| Cell Type | Assay | Concentration | Effect | Reference |

| Rat Osteoblasts | Proliferation & Differentiation | Concentration-dependent | Stimulation | [1] |

| Bone Marrow-Derived Macrophages (BMMs) | Osteoclast Differentiation | 0.1, 1, 10, 100, 1000 nM | Dose-dependent inhibition | [7] |

| MC3T3-E1 (pre-osteoblastic cells) | ALP Activity | 0.1, 1, 10, 100, 1000 nM | Dose-dependent increase | [7] |

| MC3T3-E1 | Mineralization (Alizarin Red Staining) | 100 nM | Significant increase | [7] |

Signaling Pathway Diagram: Osteogenic and Anti-Osteoclastogenic Effects

Neuroprotective and Anti-Neuroinflammatory Activities

This compound and its parent compound, icariin, have demonstrated significant neuroprotective effects in various models of neurological disorders, including Alzheimer's disease.[1][8] These effects are attributed to their anti-inflammatory, antioxidant, and anti-apoptotic properties.

Modulation of PI3K/Akt Signaling Pathway

Icariin, the precursor to this compound, exerts neuroprotective effects by activating the Phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) signaling pathway.[8] This pathway is crucial for neuronal survival and is often dysregulated in neurodegenerative diseases. Activation of PI3K/Akt can inhibit apoptosis and reduce the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, by suppressing the activity of Glycogen Synthase Kinase-3β (GSK-3β).[8][9]

Anti-Neuroinflammatory Effects

Neuroinflammation, mediated by activated microglia and astrocytes, plays a critical role in the pathogenesis of neurodegenerative diseases. Icariin has been shown to inhibit glia-mediated neuroinflammation.[8] While direct evidence for this compound is still emerging, its structural similarity to icariin and the known anti-inflammatory properties of its metabolites suggest a similar mechanism of action.[10][11]

Quantitative Data: Neuroprotective Activity of Icariin (Precursor to this compound)

| Model | Assay | Concentration | Effect | Reference |

| PC12 cells (Aβ25-35 induced) | Apoptosis | 20 µM | Counteracted apoptosis | [10][11] |

| Rat Cortical Neurons (Aβ1-42 induced) | Neurite Outgrowth | 0.01 µM | Counteracted axon and dendritic shortening | [10][11] |

| APP/PSI transgenic mice | Neuroinflammation | 120 mg/kg for 3 months | Reduced IL-6, IL-1β, and TNF-α | [10][11] |

Signaling Pathway Diagram: PI3K/Akt Activation

Experimental Methodologies

In Vitro Anti-Cancer Assays

-

Cell Culture: Human breast cancer cell lines (e.g., 4T1, MCF-7/adr) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[2][12]

-

Colony Formation Assay: Cells are seeded in 6-well plates at a low density (e.g., 1000 cells/well) and treated with various concentrations of this compound (e.g., 10, 20, 40 µM) for an extended period (e.g., 5 days).[2] Colonies are then fixed, stained with crystal violet, and counted.[2]

-

Wound Healing Assay: A scratch is made in a confluent monolayer of cells, which are then treated with this compound. The rate of wound closure is monitored over time to assess cell migration.[3]

-

Flow Cytometry: Used to analyze the cell cycle distribution (e.g., propidium iodide staining) and apoptosis (e.g., Annexin V/PI staining) in this compound-treated cells.[3]

-

Western Blotting: Employed to determine the protein expression levels of key signaling molecules (e.g., STAT3, p-STAT3, Cyclin D1, CDK4, Bcl-2, Bax, cleaved caspase 3) in cell lysates.[2][3]

-

RT-qPCR: Used to measure the mRNA expression levels of target genes.[2][3]

In Vivo Anti-Cancer Studies

-

Animal Model: BALB/c mice are subcutaneously injected with 4T1 breast cancer cells to establish a tumor model.[2]

-

Treatment: Once tumors are established, mice are randomized into groups and treated with this compound (e.g., 25 or 50 mg/kg) via intragastric administration for a specified duration (e.g., 27 days).[2]

-

Efficacy Evaluation: Tumor volume is measured regularly. At the end of the study, tumors and lungs are excised for histopathological analysis (H&E staining), immunohistochemistry, and Western blotting to assess tumor growth, necrosis, and metastasis.[2]

Experimental Workflow Diagram: In Vivo Anti-Cancer Study

Conclusion

This compound is a promising natural compound with a well-documented range of biological activities, including potent anti-cancer, osteogenic, and neuroprotective effects. Its mechanisms of action involve the modulation of multiple key signaling pathways, such as IL-6/STAT3, kynurenine-AhR, MAPK-p38-NFATc1, and PI3K/Akt. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future studies should focus on elucidating its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in more complex preclinical models, to pave the way for its potential clinical application.

References

- 1. caymanchem.com [caymanchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound reduces breast cancer proliferation, apoptosis, invasion, and metastasis probably through inhibiting IL-6/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound - A novel inhibitor of the kynurenine-AhR pathway with potential for cancer therapy by blocking tumor immune escape - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Promoting osteogenesis and bone regeneration employing icariin-loaded nanoplatforms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The neuroprotective effects of icariin on ageing, various neurological, neuropsychiatric disorders, and brain injury induced by radiation exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Icariin protects against sodium azide—induced neurotoxicity by activating the PI3K/Akt/GSK-3β signaling pathway [PeerJ] [peerj.com]

- 10. Frontiers | Icariin and Its Metabolites as Potential Protective Phytochemicals Against Alzheimer’s Disease [frontiersin.org]

- 11. Icariin and Its Metabolites as Potential Protective Phytochemicals Against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Icariside I: A Technical Guide to Signaling Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icariside I, a flavonoid glycoside derived from plants of the Epimedium genus, has emerged as a compound of significant interest in oncological and immunological research. Its therapeutic potential appears to stem from its ability to modulate multiple intracellular signaling pathways, thereby influencing key cellular processes such as proliferation, apoptosis, invasion, and immune responses. This technical guide provides an in-depth overview of the core signaling pathways modulated by this compound, detailed experimental methodologies for studying these effects, and a summary of key quantitative findings.

Core Signaling Pathways Modulated by this compound

This compound has been demonstrated to exert its biological effects through the modulation of at least three key signaling pathways: the IL-6/STAT3 pathway, the Kynurenine-AhR pathway, and the TRPV4/cGAS-STING-IFN-I pathway.

IL-6/STAT3 Signaling Pathway

The Interleukin-6 (IL-6)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical signaling cascade involved in cell proliferation, survival, and inflammation. In many cancers, this pathway is constitutively active, promoting tumor growth and metastasis. This compound has been shown to be a potent inhibitor of this pathway.[1][2][3]

This compound treatment leads to a significant reduction in the phosphorylation of STAT3 at the Tyr705 residue, a key step in its activation.[4] This inhibition of STAT3 activation, in turn, downregulates the expression of various downstream target genes that are crucial for tumor progression. These include genes involved in cell cycle regulation (Cyclin D1, CDK4), apoptosis (Bcl-2), and metastasis (MMP9, Vimentin).[1][2] Conversely, this compound upregulates the expression of pro-apoptotic proteins such as Bax and cleaved caspase 3.[1][2]

Kynurenine-AhR Signaling Pathway

The kynurenine pathway is the primary route for tryptophan metabolism, and its dysregulation is implicated in immune evasion by tumors. Kynurenine, a key metabolite, can activate the Aryl hydrocarbon Receptor (AhR), leading to immunosuppressive effects. This compound has been identified as a novel inhibitor of the kynurenine-AhR pathway.[5]

By downregulating key enzymes in the kynurenine pathway, this compound reduces the levels of intermediate metabolites like kynurenine, kynurenic acid, and xanthurenic acid.[5] This, in turn, leads to the downregulation of SLC7A8 and PAT4 transporters and AhR itself.[5] The inhibition of this pathway by this compound can block tumor immune escape, as evidenced by an upregulation of CD8+ T cells in both peripheral blood and tumor tissues.[5] The subsequent increase in interferon-γ (IFN-γ) secreted by CD8+ T cells can suppress tumor growth through the activation of JAK1-STAT1 signaling, leading to tumor cell apoptosis.[5]

TRPV4/cGAS-STING-IFN-I Pathway

The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a calcium-permeable ion channel involved in various physiological processes. Recent studies have linked this compound to the modulation of the TRPV4 channel, which in turn activates the cGAS-STING-IFN-I pathway, a critical component of the innate immune system that detects cytosolic DNA.[6]

This compound targets TRPV4, leading to an increase in intracellular Ca2+ levels and the release of mitochondrial DNA (mtDNA) into the cytosol.[6] This cytosolic mtDNA is then detected by the cyclic GMP-AMP synthase (cGAS), which synthesizes cyclic GMP-AMP (cGAMP). cGAMP acts as a second messenger to activate the Stimulator of Interferon Genes (STING).[7] Activated STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates and activates Interferon Regulatory Factor 3 (IRF3), which translocates to the nucleus to induce the expression of type I interferons (IFN-I) and other inflammatory cytokines.[7] This activation of the innate immune system can enhance anti-tumor immune responses.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound on the aforementioned signaling pathways.

Table 1: In Vitro Efficacy of this compound on the IL-6/STAT3 Pathway

| Parameter | Cell Line | Treatment | Result | Reference |

| STAT3 Phosphorylation (p-STAT3 Tyr705) | 4T1 Breast Cancer | 10, 20, 40 µM this compound for 1h, then 50 ng/mL IL-6 for 12h | Dose-dependent decrease in p-STAT3 levels.[4] | [4] |

| Cell Viability | 4T1 Breast Cancer | Up to 60 µM this compound for 12h | No significant impairment of cell viability.[4] | [4] |

| Colony Formation | 4T1 Breast Cancer | 10, 20, 40 µM this compound + 100 ng/mL IL-6 for 5 days | Dose-dependent reduction in colony formation.[1] | [1] |

| mRNA Expression (MMP2, MMP9) | 4T1 Breast Cancer | This compound (concentration not specified) | Reduction in mRNA levels of MMP2 and MMP9.[1] | [1] |

Table 2: In Vivo Efficacy of this compound in a 4T1 Breast Cancer Mouse Model

| Parameter | Treatment Group | Result | Reference |

| Tumor Growth | 25 mg/kg and 50 mg/kg this compound (intragastric administration) | Significant suppression of tumor development.[1] | [1] |

| Lung Metastasis | 25 mg/kg and 50 mg/kg this compound | Significant suppression of lung metastasis.[1] | [1] |

| Gene Expression in Tumor Tissue | This compound-treated | Downregulation of IL-6, Cyclin D1, CDK4, bcl-2, vimentin. Upregulation of bax, cleaved caspase 3.[2] | [2] |

| Gene Expression in Lung Tissue | This compound-treated | Decreased expression of MMP9 and vimentin.[2] | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects on signaling pathways.

Cell Culture and Treatment

-

Cell Lines: 4T1 breast cancer cells are commonly used.

-

Culture Conditions: Cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment: For in vitro assays, cells are typically seeded and allowed to adhere overnight. They are then treated with varying concentrations of this compound (e.g., 10, 20, 40 µM) for specified durations (e.g., 1, 12, 24, or 48 hours) depending on the experiment. For IL-6 stimulation experiments, cells are often pre-treated with this compound for 1 hour before the addition of IL-6 (e.g., 50 ng/mL).[1]

Western Blot Analysis

-

Protein Extraction: Cells or homogenized tumor tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C. After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Primary Antibodies: Examples include antibodies against p-STAT3 (Tyr705), STAT3, Cyclin D1, CDK4, Bcl-2, Bax, cleaved caspase-3, vimentin, and β-actin (as a loading control).[1]

Real-Time Quantitative PCR (RT-qPCR)

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells or tissues using TRIzol reagent. cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR Reaction: The qPCR is performed using a SYBR Green master mix on a real-time PCR system. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[1]

-

Primer Sequences:

Colony Formation Assay

-

Cell Seeding: Approximately 1,000 cells are seeded in a 6-well plate and allowed to attach overnight.

-

Treatment: Cells are treated with different concentrations of this compound and/or IL-6 and incubated for approximately 5 days, or until visible colonies are formed.

-

Staining and Quantification: The colonies are fixed with 4% paraformaldehyde and stained with 0.1% crystal violet. The number of colonies is then counted.[1]

In Vivo Animal Studies

-

Animal Model: Female BALB/c mice are often used. 4T1 breast cancer cells are injected into the mammary fat pad to establish tumors.[1]

-

Treatment Protocol: Once tumors are established, mice are randomized into control and treatment groups. This compound is typically administered via intragastric gavage at doses such as 25 mg/kg and 50 mg/kg daily for a specified period (e.g., 27 days).[1]

-

Outcome Measures: Tumor volume is measured regularly. At the end of the study, tumors and lungs are harvested for weight measurement, histological analysis (H&E staining), immunohistochemistry, and Western blot or RT-qPCR analysis.[1][2]

Flow Cytometry for Apoptosis Analysis

-

Cell Preparation: Cells are treated with this compound for a specified time. Both adherent and floating cells are collected.

-

Staining: Cells are washed with PBS and then stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.

-

Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Kynurenine Pathway Metabolomics

-

Sample Preparation: Serum or cell culture supernatant is collected. Proteins are precipitated using an agent like trichloroacetic acid.[8]

-

Analysis: The levels of tryptophan and its metabolites (kynurenine, kynurenic acid, etc.) are quantified using liquid chromatography-mass spectrometry (LC-MS).[9][10]

TRPV4-Mediated Calcium Imaging

-

Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

-

Imaging: Live-cell imaging is performed using a fluorescence microscope. Baseline fluorescence is recorded, and then cells are stimulated with this compound. Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity over time.[11][12]

cGAS-STING Activation Assay

-

Cell Transfection: Cells are transfected with a reporter plasmid containing an interferon-stimulated response element (ISRE) driving the expression of a reporter gene (e.g., luciferase).

-

Treatment: Cells are treated with this compound to induce cytosolic DNA release.

-

Reporter Assay: After a specified incubation period, cell lysates are collected, and the reporter gene activity (e.g., luciferase activity) is measured. An increase in reporter activity indicates activation of the cGAS-STING pathway.[13]

-

Validation: Activation can be further validated by measuring the phosphorylation of STING, TBK1, and IRF3 by Western blot, and the expression of IFN-β and other interferon-stimulated genes by RT-qPCR.[4][14]

Experimental Workflow Visualization

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound reduces breast cancer proliferation, apoptosis, invasion, and metastasis probably through inhibiting IL-6/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The integrated stress response pathway controls cytokine production in tissue-resident memory CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Kynurenine pathway metabolomics predicts and provides mechanistic insight into multiple sclerosis progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Kynurenine Pathway Metabolites as Potential Clinical Biomarkers in Coronary Artery Disease [frontiersin.org]

- 10. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multiubiquitination of TRPV4 reduces channel activity independent of surface localization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]

- 14. Protocol to induce and assess cGAS-STING pathway activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Pharmacokinetic Profile of Icariside I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icariside I is a prenylflavonoid and a primary metabolite of Icariin, a major active component isolated from plants of the Epimedium genus.[1][2] Epimedium, also known as Horny Goat Weed, has a long history of use in traditional medicine for various conditions.[3] While much research has focused on the parent compound Icariin and its other major metabolite, Icariside II, this compound itself has garnered interest for its potential therapeutic activities, including anti-osteoporosis and anti-cancer effects.[2][4] Understanding the in vivo pharmacokinetic profile of this compound is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the available knowledge on the in vivo pharmacokinetics of this compound, including its metabolic origin, analytical methodologies for its quantification, and what is known about its absorption and disposition.

Metabolic Pathway of Icariin to this compound

After oral administration, Icariin is extensively metabolized, primarily by intestinal microflora.[5][6] this compound is formed through the hydrolysis of the C-3-O-Rhamnopyranoside moiety of Icariin.[1] This biotransformation is a critical step, as studies have suggested that the metabolites of Icariin may be the predominant bioactive forms.[6]

Experimental Protocols

Detailed pharmacokinetic studies specific to this compound are not extensively reported in the provided literature. However, the methodologies used for its parent compound, Icariin, and its sister metabolite, Icariside II, are well-established and directly applicable.

In Vivo Pharmacokinetic Study Design (Rat Model)

A typical experimental workflow for assessing the pharmacokinetics of this compound in a rat model is outlined below.

-

Animal Model : Male Wistar rats are commonly used.[7] The animals are acclimatized under standard laboratory conditions.

-

Dosing : For oral administration, this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered via intragastric gavage. For intravenous administration, the compound is dissolved in a vehicle like saline containing a solubilizing agent and administered via the tail vein.

-

Blood Sampling : Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Samples are typically drawn from the jugular vein into heparinized tubes.

-

Plasma Preparation : Plasma is separated by centrifuging the blood samples and stored at -80°C until analysis.

Analytical Methodology: LC-MS/MS

A sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of this compound in plasma.[7][8]

| Parameter | Description |

| Instrumentation | Agilent G6410A triple quadrupole LC-MS system or similar.[7] |

| Chromatographic Column | ZORBAX SB-C18 column (e.g., 3.5 µm, 2.1 mm x 100 mm).[7] |

| Mobile Phase | Isocratic elution with a mixture of acetonitrile, water, and formic acid (e.g., 50:50:0.05, v/v/v).[7] |

| Flow Rate | 0.25 mL/min.[7] |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode.[7] |

| Detection Mode | Multiple Reaction Monitoring (MRM).[7] |

| Sample Preparation | Liquid-liquid extraction with ethyl acetate or protein precipitation with acetonitrile.[7][8] An internal standard (e.g., daidzein) is added before extraction.[7] |

| LLOQ | The lower limit of quantification for this compound has been reported to be 0.5 ng/mL.[7][8] |

Pharmacokinetic Profile of this compound

While comprehensive quantitative data for this compound is sparse in the available literature, some key characteristics can be inferred.

-

Absorption : The bioavailability of Icariin and its derivatives is generally low, which is attributed to poor absorption in the intestine.[4] However, some evidence suggests that the absorption of this compound may be better than that of its parent compound, Icariin.[9]

-

Metabolism : As a primary metabolite of Icariin, the concentration of this compound in plasma is dependent on the rate and extent of Icariin's metabolism by the gut microbiota.[1][2]

-

Distribution and Elimination : Specific tissue distribution and elimination half-life data for this compound are not detailed in the provided search results. Studies on related compounds suggest rapid distribution to various tissues.[8]

Due to the lack of direct oral and intravenous administration studies of pure this compound in the provided literature, a detailed table of pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) cannot be compiled at this time. The majority of quantitative studies focus on Icariin and Icariside II. For instance, after oral administration of Icariin to rats, the Cmax and AUC of Icariside II were found to be 3.8 and 13.0 times higher, respectively, than those of Icariin, highlighting the significant role of metabolism.[6][10][11]

Conclusion

This compound is a key metabolite of Icariin, and its pharmacokinetic behavior is integral to understanding the overall pharmacological effects of Epimedium extracts. While its clinical application is currently limited by the low oral bioavailability common to its class of flavonoids, its potential biological activities warrant further investigation.[4] The experimental and analytical protocols outlined in this guide, which are well-established for related compounds, provide a robust framework for future, definitive pharmacokinetic studies of this compound. Such studies are essential to fully characterize its absorption, distribution, metabolism, and excretion, and to unlock its therapeutic potential.

References

- 1. Icariin and its Derivative Icariside II Extend Healthspan via Insulin/IGF-1 Pathway in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics, Tissue Distribution, and Metabolism Study of Icariin in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Bioavailability Improvement Strategies for Icariin and Its Derivates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. LC-MS/MS method for the simultaneous determination of icariin and its major metabolites in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ingentaconnect.com [ingentaconnect.com]

- 10. Comparative Pharmacokinetics Study of Icariin and Icariside II in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative Pharmacokinetics Study of Icariin and Icariside II in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Icariside I: A Dual-Functioning Flavonoid for Osteoporosis Therapy

A Technical Guide for Researchers and Drug Development Professionals

Foshan, China - Icariside I, a novel prenylflavonoid isolated from the plant genus Epimedium, is emerging as a promising therapeutic candidate for osteoporosis.[1][2][3][4][5] Extensive preclinical research demonstrates its unique dual-action mechanism: the simultaneous inhibition of bone-resorbing osteoclasts and the promotion of bone-forming osteoblasts.[1][2][3][4][5] This technical guide provides an in-depth overview of the current research on this compound for osteoporosis treatment, focusing on its mechanisms of action, experimental protocols, and quantitative data to support further investigation and drug development.

Core Mechanism of Action: A Two-Pronged Approach to Bone Health

This compound distinguishes itself from many current osteoporosis treatments, such as bisphosphonates, which primarily inhibit bone resorption without stimulating new bone formation.[1][3][4][5] In contrast, this compound actively engages in both processes, presenting a more holistic approach to restoring bone homeostasis.

Inhibition of Osteoclastogenesis

This compound has been shown to effectively repress the differentiation and resorptive activity of osteoclasts.[1][2] The primary mechanism for this action is the inhibition of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced signaling cascade.[1][2][3][4][5] Specifically, this compound targets the TRAF6-MAPK-p38-NFATc1 pathway.[1][2][3][4][5] By downregulating the phosphorylation of p38, a key component of the MAPK signaling pathway, this compound prevents the activation of NFATc1, a master regulator of osteoclast differentiation.[1]

Promotion of Osteogenesis

Concurrently, this compound promotes the differentiation and formation of osteoblasts.[1][2][3] This is achieved through the upregulation of key osteogenic transcription factors, including Runt-related transcription factor 2 (RUNX2) and Osterix (Osx), which are crucial for the maturation of osteoblasts.[1][3] The increased expression of these factors leads to the enhanced production of bone matrix proteins such as alkaline phosphatase (ALP), osteocalcin (OCN), and Type I collagen.[1][3] Furthermore, studies on the precursor molecule, Icariin, suggest the involvement of the Bone Morphogenetic Protein (BMP) and Wnt/β-catenin signaling pathways in this osteogenic effect.[6][7][8][9][10][11][12][13][14]

A notable aspect of this compound's mechanism is its ability to inhibit the adipogenic differentiation of bone marrow mesenchymal stem cells (BMSCs).[1][3][4][5] By suppressing the expression of adipogenic markers like PPAR-γ and C/EBP-α, this compound directs BMSCs toward the osteoblastic lineage, further contributing to bone formation.[15][16]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound and its precursor, Icariin, providing a clear comparison of their efficacy at various concentrations and dosages.

Table 1: In Vitro Efficacy of this compound on Osteoclast and Osteoblast Differentiation

| Parameter | Cell Type | Treatment and Concentration | Result | Reference |

| Osteoclast Number | Primary Bone Marrow Macrophages (BMMs) | This compound (0.1, 1, 10, 100 nM) | Significant reduction in TRAP-positive multinucleated osteoclasts | [1][2] |

| Bone Resorption | Mature Osteoclasts | This compound (0.1, 100 nM) | Dose-dependent repression of resorption capability | [1] |

| ALP Activity | Primary Osteoblasts | This compound (0.1, 1, 10, 100, 1000 nM) | Marked promotion of ALP activity | [1][3] |

| Mineralized Nodule Formation | Primary Osteoblasts | This compound (0.1, 1, 10, 100, 1000 nM) | Significant formation of mineralized nodules | [1][3] |

| Osteogenic Gene Expression (RUNX2, OCN) | Primary Osteoblasts | This compound (0.1, 100 nM) | Marked upregulation at both mRNA and protein levels | [1][3] |

Table 2: In Vivo Efficacy of this compound in an Ovariectomized (OVX) Mouse Model of Osteoporosis

| Parameter | Animal Model | Treatment and Dosage | Result | Reference |

| Bone Mineral Density (BMD) | OVX Mice | This compound (5, 50 mg/kg body weight) | Marked restoration of BMD | [3] |

| Bone Volume/Total Volume (BV/TV) | OVX Mice | This compound (5, 50 mg/kg body weight) | Marked restoration of BV/TV | [3] |

| Trabecular Number (Tb.N) | OVX Mice | This compound (5, 50 mg/kg body weight) | Marked restoration of Tb.N | [3] |

| Cortical Thickness (Ct.Th) | OVX Mice | This compound (50 mg/kg body weight) | Significant restoration of Ct.Th | [3] |

| Serum Bone Formation Marker (P1NP) | OVX Mice | This compound (5, 50 mg/kg body weight) | Significant elevation | [3] |

| Serum Bone Resorption Marker (CTX-I) | OVX Rats | Icariin (125 mg/kg body weight) | Significant reduction | [17] |

Experimental Protocols

This section details the methodologies for key experiments cited in the research of this compound for osteoporosis.

In Vitro Osteoclastogenesis Assay

-

Cell Culture: Bone marrow cells are flushed from the femurs and tibias of mice and cultured in α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 30 ng/mL M-CSF for 3 days to generate bone marrow-derived macrophages (BMMs).

-

Osteoclast Differentiation: BMMs are seeded in 96-well plates and cultured with 30 ng/mL M-CSF and 50 ng/mL RANKL in the presence or absence of various concentrations of this compound (0.1, 1, 10, 100 nM) for 5-7 days.

-

TRAP Staining: Cells are fixed with 4% paraformaldehyde and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. TRAP-positive multinucleated (≥3 nuclei) cells are counted as osteoclasts.

-

Bone Resorption Assay: BMMs are seeded on calcium phosphate-coated plates and cultured with M-CSF and RANKL with or without this compound. After differentiation, cells are removed, and the resorption pits are visualized and quantified.

In Vitro Osteogenesis Assay

-

Cell Culture: Primary osteoblasts are isolated from the calvaria of neonatal mice and cultured in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Osteoblast Differentiation: Osteoblasts are seeded in multi-well plates and cultured in osteogenic induction medium (α-MEM, 10% FBS, 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate) with or without various concentrations of this compound (0.1, 1, 10, 100, 1000 nM).

-

Alkaline Phosphatase (ALP) Staining and Activity: After 7 days of differentiation, cells are fixed and stained for ALP activity. For quantification, cell lysates are collected, and ALP activity is measured using a p-nitrophenyl phosphate substrate.

-

Alizarin Red S Staining: After 14-21 days of differentiation, cells are fixed and stained with Alizarin Red S to visualize mineralized nodules. For quantification, the stain is extracted with 10% cetylpyridinium chloride, and the absorbance is measured.[1][18][19][20][21]

-

Gene and Protein Expression Analysis: After appropriate differentiation periods, total RNA and protein are extracted. The mRNA expression of osteogenic markers (e.g., RUNX2, OCN, ALP) is analyzed by quantitative real-time PCR.[22][23] Protein levels are determined by Western blotting using specific antibodies.

Ovariectomized (OVX) Mouse Model of Osteoporosis

-

Animal Model: Female C57BL/6J mice (8-10 weeks old) are used.

-

Surgical Procedure: Mice undergo either bilateral ovariectomy (OVX) or a sham operation. The surgery is performed under anesthesia, and post-operative care, including analgesics, is provided.

-

Treatment: After a recovery period (typically 4-8 weeks) to allow for bone loss to occur, OVX mice are randomly assigned to treatment groups. This compound (e.g., 5 and 50 mg/kg body weight) or vehicle (e.g., corn oil) is administered daily via oral gavage for a specified period (e.g., 4-12 weeks).[3]

-

Analysis: At the end of the treatment period, mice are euthanized.

-

Micro-computed Tomography (µCT): Femurs and vertebrae are collected to analyze bone mineral density (BMD) and microarchitectural parameters (e.g., BV/TV, Tb.N, Tb.Sp, Ct.Th).

-

Serum Analysis: Blood is collected to measure the levels of bone turnover markers, such as procollagen type I N-terminal propeptide (P1NP) for bone formation and C-terminal telopeptide of type I collagen (CTX-I) for bone resorption.

-

Histomorphometry: Tibias are embedded, sectioned, and stained (e.g., with von Kossa and toluidine blue) to visualize bone structure and cellular activity.

-

Visualizing the Molecular Pathways and Experimental Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent for osteoporosis, owing to its dual ability to inhibit bone resorption and promote bone formation. The preclinical data summarized in this guide provide a strong foundation for its continued development. Future research should focus on elucidating the detailed molecular interactions within the BMP and Wnt/β-catenin signaling pathways that are modulated by this compound. Furthermore, comprehensive pharmacokinetic and toxicology studies are necessary to pave the way for clinical trials. The development of novel formulations to enhance the bioavailability of this compound will also be a critical step in translating this promising natural compound into a clinically effective treatment for osteoporosis.

References

- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Novel Prenylflavonoid this compound Ameliorates Estrogen Deficiency-Induced Osteoporosis via Simultaneous Regulation of Osteoblast and Osteoclast Differentiation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. scispace.com [scispace.com]

- 6. Icariin Promotes the Osteogenic Action of BMP2 by Activating the cAMP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Icariin promotes the proliferation and differentiation of osteoblasts from the rat mandible by the Wnt/β‑catenin signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Icariin promotes bone formation via the BMP-2/Smad4 signal transduction pathway in the hFOB 1.19 human osteoblastic cell line - ProQuest [proquest.com]

- 9. Icariin Augments Bone Formation and Reverses the Phenotypes of Osteoprotegerin-Deficient Mice through the Activation of Wnt/β-Catenin-BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Icariin isolated from Epimedium pubescens regulates osteoblasts anabolism through BMP-2, SMAD4, and Cbfa1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Flavonoid compound icariin enhances BMP-2 induced differentiation and signalling by targeting to connective tissue growth factor (CTGF) in SAMP6 osteoblasts | PLOS One [journals.plos.org]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. Icariin regulates miR-23a-3p-mediated osteogenic differentiation of BMSCs via BMP-2/Smad5/Runx2 and WNT/β-catenin pathways in osteonecrosis of the femoral head - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Icariin Promotes the Osteogenesis of Bone Marrow Mesenchymal Stem Cells through Regulating Sclerostin and Activating the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Icariin stimulates osteogenesis and suppresses adipogenesis of human bone mesenchymal stem cells via miR-23a-mediated activation of the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Antiosteoporotic activity of icariin in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Alizarin Red S staining and determination of cetylpyridinium chloride (CPC) [bio-protocol.org]

- 19. oricellbio.com [oricellbio.com]

- 20. researchgate.net [researchgate.net]

- 21. An Alizarin red-based assay of mineralization by adherent cells in culture: comparison with cetylpyridinium chloride extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Immunomodulatory Effects of Icariside I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icariside I, a flavonoid glycoside derived from plants of the Epimedium genus, has garnered significant scientific interest for its diverse pharmacological activities. Emerging evidence robustly demonstrates its potent immunomodulatory effects, positioning it as a promising candidate for therapeutic interventions in a range of conditions, including chemotherapy-induced immunosuppression and cancer. This technical guide provides a comprehensive overview of the core immunomodulatory mechanisms of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Immunomodulatory Mechanisms of Action

This compound exerts its effects on the immune system through multiple sophisticated mechanisms. Key activities include the protection and restoration of hematopoietic function, enhancement of anti-tumor immunity, and modulation of crucial signaling pathways that govern immune cell proliferation, survival, and activation.

Protection Against Cyclophosphamide-Induced Myelosuppression

One of the well-documented effects of this compound is its ability to ameliorate the myelosuppressive effects of chemotherapy agents like cyclophosphamide. Studies have shown that treatment with this compound can lead to the recovery of peripheral blood cell counts and an increase in bone marrow nucleated cells.[1][2] This protective effect is, in part, mediated by the regulation of apoptosis-related proteins.

Signaling Pathway: Apoptosis Regulation in Hematopoietic Cells

This compound has been observed to modulate the intrinsic apoptosis pathway by altering the balance of pro- and anti-apoptotic proteins within hematopoietic cells. Specifically, it has been shown to increase the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[1] This shift in the Bcl-2/Bax ratio inhibits the release of cytochrome c from the mitochondria, subsequently leading to a downregulation of caspase-3 expression and activity, a key executioner of apoptosis.[1][2]

Caption: Modulation of the intrinsic apoptosis pathway by this compound.

Enhancement of Anti-Tumor Immunity

This compound has demonstrated significant potential in the realm of cancer immunotherapy. Its mechanisms in this area are multifaceted, involving the direct modulation of immune checkpoints and the activation of innate immune signaling pathways.

In the tumor microenvironment, the kynurenine-Aryl Hydrocarbon Receptor (AhR) pathway is a key mechanism of immune escape. Tryptophan metabolism by tumor cells leads to the production of kynurenine, which activates AhR in cytotoxic T lymphocytes (CTLs), suppressing their anti-tumor activity. This compound has been identified as a novel inhibitor of this pathway. It downregulates key enzymes and metabolites in the kynurenine pathway, leading to a reduction in nuclear PD-1 in CTLs and a significant increase in the population of CD8+ T cells in both peripheral blood and tumor tissues.[3] The enhanced activity of CD8+ T cells results in increased secretion of interferon-gamma (IFN-γ), which in turn activates the JAK1-STAT1 signaling pathway in tumor cells, inducing apoptosis.[3]

Signaling Pathway: this compound-mediated Blockade of Tumor Immune Escape

Caption: this compound blocks tumor immune escape via the Kynurenine-AhR pathway.

In gastrointestinal cancer models, this compound has been shown to enhance the effects of immunotherapy by targeting the transient receptor potential vanilloid 4 (TRPV4) channel. This interaction leads to an increase in intracellular calcium levels and the release of mitochondrial DNA into the cytosol. This cytosolic DNA is then detected by the cGAS-STING innate immunity pathway, resulting in the production of type I interferons (IFN-I). The released IFN-I amplifies the anti-tumor immune response within the tumor microenvironment, leading to enhanced tumor cell killing.

Signaling Pathway: this compound-mediated Activation of Innate Immunity

Caption: this compound enhances anti-tumor immunity via the TRPV4/cGAS-STING pathway.

Modulation of the IL-6/STAT3 Signaling Pathway in Breast Cancer

Chronic inflammation is a key driver of cancer progression. The Interleukin-6 (IL-6) signaling pathway, which activates the Signal Transducer and Activator of Transcription 3 (STAT3), is frequently dysregulated in breast cancer, promoting tumor cell proliferation, survival, and metastasis. This compound has been shown to inhibit this pathway. By reducing the phosphorylation of STAT3, this compound can suppress the expression of downstream target genes involved in cell cycle progression (e.g., Cyclin D1, CDK4) and apoptosis resistance (e.g., Bcl-2), while upregulating pro-apoptotic proteins like Bax.[4][5] This leads to G1 phase cell cycle arrest and induction of apoptosis in breast cancer cells.[4]

Signaling Pathway: Inhibition of IL-6/STAT3 Signaling by this compound

Caption: this compound inhibits breast cancer progression by targeting the IL-6/STAT3 pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data on the immunomodulatory effects of this compound. It is important to note that the data is compiled from various studies and experimental conditions may differ.

Table 1: Effect of this compound on Hematopoietic and Immune Organ Indices in Cyclophosphamide-Treated Mice

| Parameter | Control | Cyclophosphamide (CTX) | CTX + this compound (Low Dose) | CTX + this compound (High Dose) | Unit | Reference |

| Bone Marrow Nucleated Cells | Normal | Significantly Decreased | Increased | Significantly Increased | cells/femur | [1] |

| Thymus Index | Normal | Significantly Decreased | Increased | Returned to Normal | mg/10g | [1] |

| Spleen Index | Normal | Significantly Decreased | Increased | Returned to Normal | mg/10g | [1] |

Table 2: Effect of this compound on Immune Cell Populations and Cytokines

| Parameter | Control/Vehicle | This compound Treatment | Fold Change/Percentage | Experimental Model | Reference |

| CD8+ T Cells (Peripheral Blood) | Normal | Increased | Significantly Upregulated | Tumor-bearing mice | [3] |

| CD8+ T Cells (Tumor Tissue) | Normal | Increased | Significantly Upregulated | Tumor-bearing mice | [3] |

| IFN-γ | Baseline | Increased | - | Tumor-bearing mice | [3] |

| IL-6 | Stimulated | Decreased | Dose-dependent reduction | 4T1 breast cancer cells | [4] |

Table 3: Effect of this compound on Apoptosis-Related Protein Expression

| Protein Ratio/Expression | Control/Vehicle | This compound Treatment | Fold Change | Experimental Model | Reference |

| Bcl-2/Bax Ratio | Low | Significantly Increased | - | Cyclophosphamide-treated mice | [1] |

| Cleaved Caspase-3 | High | Downregulated | - | Cyclophosphamide-treated mice | [1] |

| Bcl-2 | Baseline | Upregulated | - | 4T1 breast cancer cells | [5] |

| Bax | Baseline | Downregulated | - | 4T1 breast cancer cells | [5] |

Experimental Protocols

The following are generalized protocols for key experiments cited in the investigation of this compound's immunomodulatory effects. These should be adapted based on specific laboratory conditions and reagents.

Cyclophosphamide-Induced Myelosuppression Mouse Model

Objective: To induce a state of immunosuppression in mice to evaluate the protective effects of this compound.

Materials:

-

6-8 week old BALB/c mice

-

Cyclophosphamide (CTX)

-

Sterile saline

-

This compound

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose sodium)

-

Animal handling and injection equipment

Procedure:

-

Acclimatize mice for at least one week.

-

Randomly divide mice into groups: Normal Control, CTX Model, CTX + this compound (various doses), and CTX + Vehicle.

-

On day 0, administer a single intraperitoneal (i.p.) injection of CTX (e.g., 150-250 mg/kg) to all groups except the Normal Control group. The Normal Control group receives an equivalent volume of sterile saline.

-

From day 1 to the end of the experiment (e.g., day 10), orally administer this compound or vehicle to the respective treatment groups daily.

-

Monitor mice daily for body weight changes and clinical signs.

-

At the end of the experimental period, collect blood samples for hematological analysis and harvest immune organs (thymus, spleen) and bone marrow for further analysis.

Experimental Workflow: Cyclophosphamide-Induced Myelosuppression Model

Caption: Workflow for the cyclophosphamide-induced myelosuppression model.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

Objective: To quantify the percentage of specific immune cell populations (e.g., CD8+ T cells) within the tumor microenvironment.

Materials:

-

Tumor tissue

-

RPMI-1640 medium

-

Collagenase IV, Hyaluronidase, DNase I

-

Fetal Bovine Serum (FBS)

-

Red Blood Cell (RBC) Lysis Buffer

-

Cell strainer (70 µm)

-

Fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD8)

-

Flow cytometer

Procedure:

-

Excise tumor tissue and place it in cold RPMI-1640 medium.

-

Mince the tumor into small pieces using sterile scissors.

-

Digest the tumor tissue in an enzyme cocktail (e.g., Collagenase IV, Hyaluronidase, DNase I) at 37°C for 30-60 minutes with gentle agitation.

-

Neutralize the enzymatic digestion with RPMI-1640 containing 10% FBS.

-

Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

-

Lyse red blood cells using RBC Lysis Buffer.

-

Wash the cells with PBS and resuspend in FACS buffer (PBS with 2% FBS).

-

Count the viable cells.

-

Stain the cells with a cocktail of fluorescently conjugated antibodies against cell surface markers for 30 minutes at 4°C in the dark.

-

Wash the cells to remove unbound antibodies.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the data using appropriate software to gate on the populations of interest.

Western Blot Analysis of STAT3 Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of STAT3 in cancer cells.

Materials:

-

Cancer cell line (e.g., 4T1 breast cancer cells)

-

Cell culture medium and supplements

-

This compound

-

IL-6 (or other STAT3 activator)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration.

-

Stimulate the cells with a STAT3 activator (e.g., IL-6) for a short period (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Quantify the protein concentration of the cell lysates.

-

Denature the protein samples by boiling with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin) to normalize the data.

Conclusion

This compound exhibits a remarkable range of immunomodulatory effects that hold significant therapeutic promise. Its ability to protect against chemotherapy-induced myelosuppression and enhance anti-tumor immunity through multiple, distinct signaling pathways underscores its potential as a standalone or adjuvant therapy. The data presented in this guide, while not exhaustive, provides a solid foundation for further research and development. Future studies should focus on elucidating the precise molecular interactions of this compound, conducting comprehensive dose-response studies, and translating these preclinical findings into well-designed clinical trials. The continued investigation of this natural compound is warranted to fully unlock its potential in the treatment of immune-related disorders and cancer.

References

- 1. ingentaconnect.com [ingentaconnect.com]

- 2. Preparation of this compound and icariside II, an exploration of their protective mechanism against cyclophosphamide-induced bone marrow suppression in mice, and their regulatory effects on immune function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound reduces breast cancer proliferation, apoptosis, invasion, and metastasis probably through inhibiting IL-6/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Icariside I as a Kynurenine-AhR Pathway Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Icariside I, a natural flavonoid monosaccharide, has emerged as a promising small molecule inhibitor of the kynurenine-Aryl hydrocarbon Receptor (AhR) signaling pathway. This pathway is a critical mediator of immune suppression in the tumor microenvironment. By downregulating key enzymes and metabolites in the kynurenine pathway, this compound effectively blocks the activation of AhR, leading to a cascade of anti-tumor immune responses. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by available data, experimental protocols, and visual representations of the involved signaling pathways.

Introduction: The Kynurenine-AhR Pathway in Cancer Immune Evasion

The catabolism of the essential amino acid tryptophan through the kynurenine pathway is a key metabolic route that plays a significant role in immune regulation.[1][2] In the context of cancer, tumor cells and surrounding stromal cells often upregulate the expression of the rate-limiting enzymes of this pathway, namely indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO2).[3] This leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function, and the accumulation of kynurenine and its downstream metabolites.[2]

Kynurenine acts as an endogenous ligand for the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[4][5] Upon binding kynurenine, AhR translocates to the nucleus and drives the expression of genes that promote an immunosuppressive tumor microenvironment.[6] This includes the differentiation and activation of regulatory T cells (Tregs), the suppression of cytotoxic T lymphocyte (CTL) activity, and the promotion of immune checkpoint proteins like PD-1.[4][7] The kynurenine-AhR axis, therefore, represents a significant mechanism of tumor immune escape and a compelling target for cancer immunotherapy.[6][7]

This compound: A Novel Inhibitor of the Kynurenine-AhR Pathway

This compound is a natural flavonoid that has been identified as a potent inhibitor of the kynurenine-AhR pathway.[7] Preclinical studies have demonstrated its ability to modulate this pathway at multiple levels, ultimately leading to enhanced anti-tumor immunity.

Mechanism of Action

This compound exerts its inhibitory effects through a multi-pronged approach:

-

Downregulation of Kynurenine Pathway Metabolites and Enzymes: this compound has been shown to markedly decrease the levels of key kynurenine pathway metabolites, including kynurenine, kynurenic acid, and xanthurenic acid, in both tumor cells and in vivo tumor models.[7] This is achieved by downregulating the expression of the corresponding key enzymes involved in their synthesis.[7]

-

Inhibition of Kynurenine Transport: In vivo, oral administration of this compound leads to the downregulation of the amino acid transporters SLC7A8 and PAT4, which are involved in the transport of kynurenine.[7] By limiting the cellular uptake of kynurenine, this compound further reduces the activation of the AhR pathway.

-

Modulation of AhR and Downstream Signaling: this compound treatment results in the downregulation of AhR itself.[7] This, in turn, inhibits the nuclear expression of Programmed Cell Death Protein 1 (PD-1) in cytotoxic T lymphocytes (CTLs), a key immune checkpoint receptor that negatively regulates T-cell activation.[7]

-

Enhancement of Anti-Tumor Immunity: By blocking the immunosuppressive effects of the kynurenine-AhR pathway, this compound significantly upregulates the population of CD8+ T cells in both the peripheral blood and tumor tissues of tumor-bearing mice.[7] These activated CD8+ T cells secrete interferon-γ (IFN-γ), which suppresses tumor growth by activating the JAK1-STAT1 signaling pathway, leading to tumor cell apoptosis.[7]

Quantitative Data

While the primary research highlights the significant effects of this compound, specific quantitative data such as IC50 values for enzyme inhibition or AhR binding affinity (Kd) are not yet publicly available in a structured format. The following table summarizes the qualitative effects observed in preclinical studies.

| Parameter | Effect of this compound | Reference |

| Kynurenine Pathway Metabolites | ||

| Kynurenine | Markedly downregulated | [7] |

| Kynurenic Acid | Markedly downregulated | [7] |

| Xanthurenic Acid | Markedly downregulated | [7] |

| Key Kynurenine Pathway Enzymes | Downregulated | [7] |

| Kynurenine Transporters | ||

| SLC7A8 | Downregulated (in vivo) | [7] |

| PAT4 | Downregulated (in vivo) | [7] |

| AhR Signaling | ||

| AhR Expression | Downregulated (in vivo) | [7] |

| Nuclear PD-1 in CTLs | Inhibited (in vivo) | [7] |

| Immune Cell Populations | ||

| CD8+ T cells (peripheral blood) | Significantly upregulated (in vivo) | [7] |

| CD8+ T cells (tumor tissue) | Significantly upregulated (in vivo) | [7] |

| Downstream Effects | ||

| IFN-γ secretion by CD8+ T cells | Increased | [7] |

| JAK1-STAT1 Signaling | Activated | [7] |

| Tumor Cell Apoptosis | Induced | [7] |

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the activity of this compound as a kynurenine-AhR pathway inhibitor.

Targeted Metabolomics of the Kynurenine Pathway using LC-MS/MS

This protocol provides a general framework for the quantitative analysis of kynurenine pathway metabolites in biological samples.

Objective: To quantify the levels of tryptophan, kynurenine, kynurenic acid, and other relevant metabolites in cell culture supernatants, cell lysates, or plasma/tissue homogenates following treatment with this compound.

Methodology:

-

Sample Preparation:

-

For cell culture supernatants, centrifuge to remove cellular debris.

-

For cell lysates or tissue homogenates, perform protein precipitation using an appropriate solvent (e.g., ice-cold methanol or acetonitrile containing an internal standard). Centrifuge to pellet the precipitated protein.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Use a reverse-phase C18 column. The mobile phase typically consists of a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-